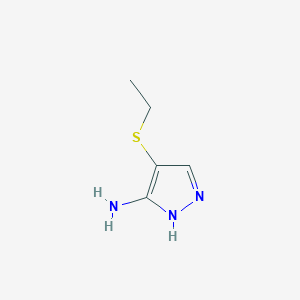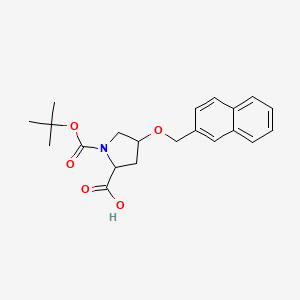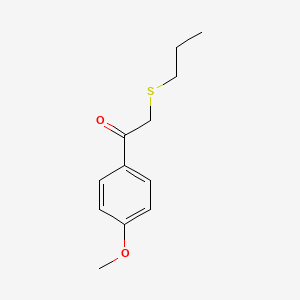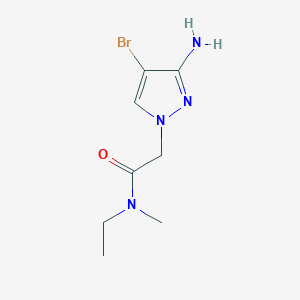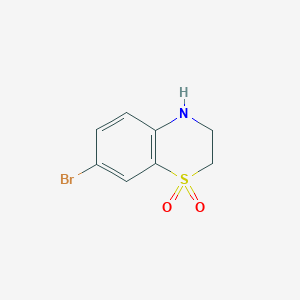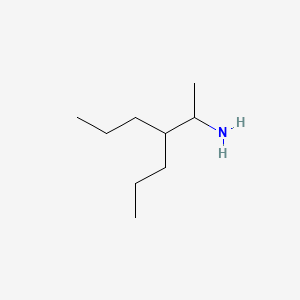
3-Propylhexan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propylhexan-2-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by the presence of a propyl group attached to the second carbon of a hexane chain, with an amine group (-NH2) attached to the same carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylhexan-2-amine can be achieved through several methods:
Reductive Amination: This involves the reaction of 3-propylhexan-2-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst like palladium on carbon.
Nucleophilic Substitution: Another method involves the substitution of a halogenated precursor, such as 3-propylhexan-2-bromide, with ammonia or an amine under basic conditions.
Industrial Production Methods: Industrial production often utilizes continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are chosen to maximize efficiency and minimize by-products. The use of high-pressure hydrogenation in the presence of a metal catalyst is common in large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding oximes or nitriles under specific conditions.
Reduction: It can be reduced to form secondary or tertiary amines depending on the reagents used.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing halogens or other leaving groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Alkylated amines.
Scientific Research Applications
3-Propylhexan-2-amine has diverse applications across various fields:
Mechanism of Action
The mechanism of action of 3-Propylhexan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Hexan-2-amine: Similar structure but lacks the propyl group, leading to different chemical properties and reactivity.
3-Methylhexan-2-amine: Another similar compound with a methyl group instead of a propyl group, affecting its steric and electronic properties.
Uniqueness: 3-Propylhexan-2-amine’s unique structure, with a propyl group at the second carbon, imparts distinct steric and electronic characteristics that influence its reactivity and interactions with other molecules. This makes it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C9H21N |
|---|---|
Molecular Weight |
143.27 g/mol |
IUPAC Name |
3-propylhexan-2-amine |
InChI |
InChI=1S/C9H21N/c1-4-6-9(7-5-2)8(3)10/h8-9H,4-7,10H2,1-3H3 |
InChI Key |
NQSPPNBXGFXJHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


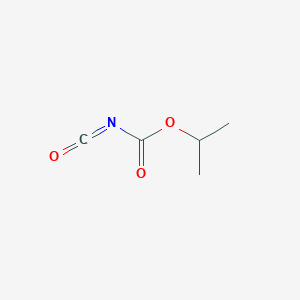
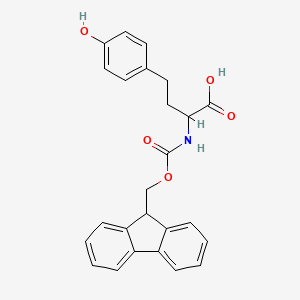

![5-[4-(3,5-dicarboxyphenyl)-3-(dimethylamino)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13648339.png)
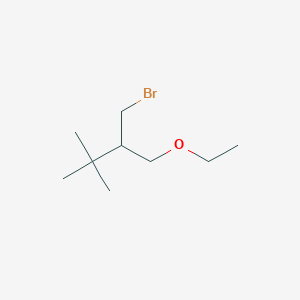
amine hydrochloride](/img/structure/B13648353.png)
![tert-Butyl 3-bromo-8,8-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13648355.png)
